3-(1-Naphthoylamino)phenyl 1-naphthoate

Description

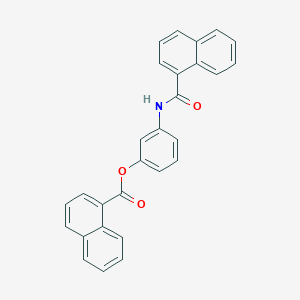

3-(1-Naphthoylamino)phenyl 1-naphthoate is a naphthalene-derived ester featuring a phenyl group substituted with a 1-naphthoylamino moiety at the 3-position and a 1-naphthoate ester at the para position. Naphthoate derivatives are widely studied for applications in medicinal chemistry, materials science, and catalysis due to their aromaticity, tunable electronic properties, and diverse functionalization sites .

Properties

Molecular Formula |

C28H19NO3 |

|---|---|

Molecular Weight |

417.5 g/mol |

IUPAC Name |

[3-(naphthalene-1-carbonylamino)phenyl] naphthalene-1-carboxylate |

InChI |

InChI=1S/C28H19NO3/c30-27(25-16-5-10-19-8-1-3-14-23(19)25)29-21-12-7-13-22(18-21)32-28(31)26-17-6-11-20-9-2-4-15-24(20)26/h1-18H,(H,29,30) |

InChI Key |

CTOVNXRCEJOOTL-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC(=CC=C3)OC(=O)C4=CC=CC5=CC=CC=C54 |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC(=CC=C3)OC(=O)C4=CC=CC5=CC=CC=C54 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

Phenyl 1-Naphthoate Derivatives

- Parent Structure : Phenyl 1-naphthoate (1a) serves as a foundational compound. Modifications to its aryl group (e.g., p-tolyl, m-fluorophenyl) yield derivatives with varying electronic and steric properties. For example, p-anisyl-substituted phenyl 1-naphthoate (1e) introduces electron-donating methoxy groups, enhancing resonance stabilization, while m-fluorophenyl (1h) adds electron-withdrawing effects. These substitutions influence reaction yields in palladium-catalyzed translocations, with moderate yields (50–70%) reported for most derivatives .

- 3-(1-Naphthoylamino)phenyl 1-Naphthoate: The addition of a 1-naphthoylamino group introduces hydrogen-bonding capabilities and increased molecular rigidity compared to simpler aryl esters. This structural feature may enhance binding affinity in biological systems or alter solubility profiles .

Complex Naphthoate Esters

- 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-2-(1-piperidinylmethyl)phenyl 1-naphthoate (C₃₀H₂₇N₃O₄S): This derivative incorporates a benzisothiazol sulfonamide and piperidinylmethyl group, significantly increasing molecular weight (525.62 g/mol) and complexity. Such modifications are typical in drug design to improve pharmacokinetic properties or target specificity .

Physicochemical Properties

*Estimated based on structural analogs.

- Solubility : 1-Naphthoate derivatives generally exhibit low water solubility due to aromatic hydrophobicity. Ethyl 1-naphthoate shows better organic solvent compatibility, while bulkier derivatives (e.g., benzisothiazol-containing) require specialized solvents .

- Acidity : The 1-naphthoate group is weakly acidic (pKa ~4–5), but substituents like electron-withdrawing halogens (e.g., bromo in methyl 1-bromo-2-naphthoate) can increase acidity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.